
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-甲氧基苯氧基)甲基)-3-(2-((3,4,5-三甲氧基苯甲酰基)硫代)乙酰基)-1,3-噻唑烷是一种复杂的有机化合物,因其独特的结构特征和在各个科学领域的潜在应用而备受关注。该化合物以噻唑烷环、甲氧基苯氧基和三甲氧基苯甲酰基硫代乙酰基的存在为特征,这些基团赋予了它独特的化学性质。
准备方法
合成路线和反应条件
2-((2-甲氧基苯氧基)甲基)-3-(2-((3,4,5-三甲氧基苯甲酰基)硫代)乙酰基)-1,3-噻唑烷的合成通常涉及多个步骤,从易于获得的前体开始。关键步骤包括:
噻唑烷环的形成: 这可以通过在受控条件下使合适的胺与硫羰基化合物反应来实现。
甲氧基苯氧基的引入: 该步骤涉及使噻唑烷中间体与甲氧基酚衍生物反应,通常使用偶联试剂来促进醚键的形成。
三甲氧基苯甲酰基硫代乙酰基的连接: 最后一步涉及在碱的存在下,使噻唑烷中间体与三甲氧基苯甲酰氯衍生物酰化,以形成所需产物。
工业生产方法
该化合物的工业生产很可能涉及优化合成路线,以最大程度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术以及溶剂和试剂的回收利用。
化学反应分析
反应类型
2-((2-甲氧基苯氧基)甲基)-3-(2-((3,4,5-三甲氧基苯甲酰基)硫代)乙酰基)-1,3-噻唑烷可以进行各种化学反应,包括:
氧化: 噻唑烷环可以被氧化为亚砜或砜。
还原: 羰基可以被还原为醇或胺。
取代: 甲氧基可以在适当的条件下被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应可以使用氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 等试剂进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以得到亚砜或砜,而还原可以得到醇或胺。
科学研究应用
化学: 它可以作为合成更复杂分子的构建单元。
生物学: 其独特的结构可能使其能够与生物大分子相互作用,使其成为药物开发的候选者。
医学: 可以探索其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 其化学性质可能使其在开发新材料或作为化学反应中的催化剂方面有用。
作用机制
2-((2-甲氧基苯氧基)甲基)-3-(2-((3,4,5-三甲氧基苯甲酰基)硫代)乙酰基)-1,3-噻唑烷发挥其作用的机制可能与其与特定分子靶标相互作用的能力有关。这些靶标可能包括参与关键生物途径的酶、受体或其他蛋白质。该化合物的结构使其能够形成多种相互作用,例如氢键和疏水相互作用,这些相互作用可以调节其靶标的活性。
相似化合物的比较
类似化合物
7-羟基-6-甲氧基-2-甲基-3-(3,4,5-三甲氧基苯甲酰基)苯并[b]呋喃 (BNC105): 一种具有强抗增殖特性的微管聚合抑制剂.
喜树碱 A-4 (CA4): 另一种具有类似结构特征和生物活性的微管聚合抑制剂.
独特之处
2-((2-甲氧基苯氧基)甲基)-3-(2-((3,4,5-三甲氧基苯甲酰基)硫代)乙酰基)-1,3-噻唑烷之所以独特,是因为它结合了噻唑烷环和甲氧基苯氧基,而这些基团在类似化合物中并不常见。这种独特的结构可能赋予其独特的化学和生物学特性,使其成为进一步研究和开发的宝贵化合物。
属性
CAS 编号 |
103181-76-6 |
|---|---|
分子式 |
C23H27NO7S2 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] 3,4,5-trimethoxybenzenecarbothioate |
InChI |
InChI=1S/C23H27NO7S2/c1-27-16-7-5-6-8-17(16)31-13-21-24(9-10-32-21)20(25)14-33-23(26)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-8,11-12,21H,9-10,13-14H2,1-4H3 |
InChI 键 |
KGOKWPVTSICMLU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CSC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




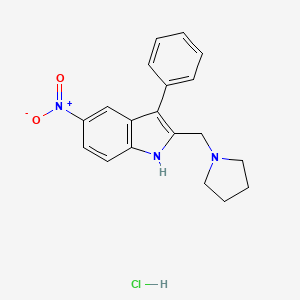
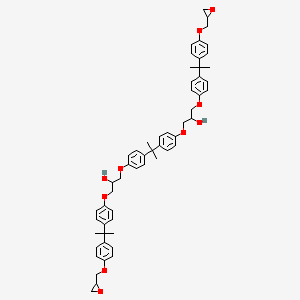
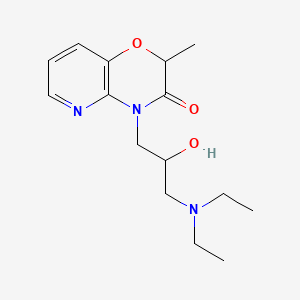
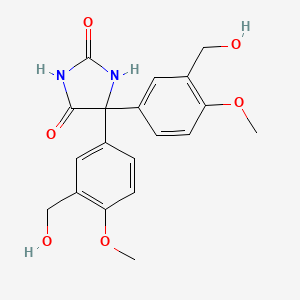
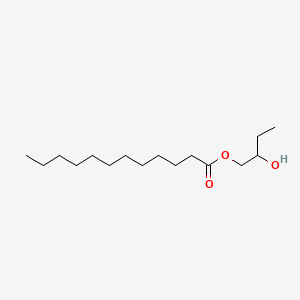


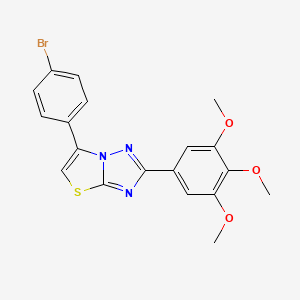



![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)
